碘帕醇杂质 K

描述

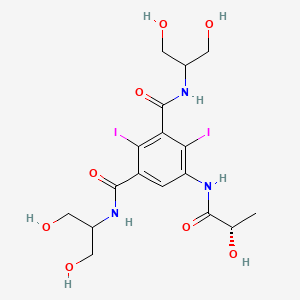

Iopamidol Impurity K is an iodinated contrast agent used for imaging in medical applications. It is a low-osmolar, non-ionic, water-soluble compound that is used for radiological imaging of the cardiovascular system and other body organs. It is a derivative of iopamidol (Iopamidolum) and is also known as iopamidol-K. It is a product of the photochemical degradation of Iopamidol by UV irradiation .

Synthesis Analysis

A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1- ((3,5-bis- (chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate 7 has been synthesized with high purity . The main advantages of the route include readily available inexpensive starting materials and good overall yield of 78% .Molecular Structure Analysis

Three crystal forms of iopamidol, an iodinated contrast media used in radiology, have been elucidated: an anhydrous, a monohydrate and a pentahydrate form . These forms showed the occurrence of different conformations, atropisomeric in nature . Specifically, the anhydrous and monohydrate forms contain iopamidol with a “syn” conformation of the two symmetric sidearms, while an “anti” conformation was found in the pentahydrate .Chemical Reactions Analysis

The three crystal forms of iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms . In particular, the DSC curve of W0 revealed only a reversible solid–solid transition at around 180 °C before melting, with subsequent degradation above 300 °C .Physical And Chemical Properties Analysis

Iopamidol Impurity K is a white to off-white solid . The molecular weight is 651.19 and the molecular formula is C17H23I2N3O8 . The thermal properties of iopamidol have been investigated, revealing various transformations at different temperatures .科学研究应用

MRI 化学交换饱和转移造影剂

碘帕醇已被用作响应性 MRI 化学交换饱和转移 (CEST) 造影剂,用于肾脏 pH 值成像。它包含两种类型的酰胺官能团,可用于产生 CEST 效应。这种 pH 依赖性交换速率允许在 5.5-7.4 范围内进行准确的 pH 值测量,从而能够获取小鼠肾脏区域的 pH 值图谱。这些 pH 值图谱可以报告由不同饮食条件引起的 pH 值变化 (Longo 等人,2011 年)。

冠状动脉造影造影剂

研究表明,碘帕醇用作冠状动脉造影造影剂时,与其他造影剂相比,具有相似但毒性较小的作用。它可以潜在降低与冠状动脉造影相关的发病率和死亡率 (Thomson 等人,1980 年)。

动态三维 MR 肾造影

碘帕醇已用于评估碘化造影剂对兔模型中肾小球滤过率 (GFR) 的血流动力学影响,方法是使用动态三维磁共振 (MR) 肾造影。该研究提供了碘化造影剂(如碘帕醇)对肾功能的影响的见解,表明肾功能显着下降,这可以在动态三维 MR 肾造影中检测到 (Zhang 等人,2013 年)。

心血管应用

碘帕醇已在各种心血管应用中与标准离子介质进行了比较。研究发现它稳定、粘度较低,渗透压仅比其他药物略高。临床经验表明,由于碘帕醇对患者耐受性更好,对动脉图像质量的影响最小,因此在常规心血管应用中优于离子介质 (Partridge 等人,1981 年)。

肺动脉造影

在肺动脉造影中,碘帕醇已评估其安全性并与离子造影剂进行了比较。研究表明,肺动脉造影是一项安全的手术,而碘帕醇的使用提高了安全系数。研究发现它导致的严重并发症较少,并且更适合危重患者 (Hudson 等人,1996 年)。

兽医学

非离子水溶性造影剂碘帕醇也已用于马的脊髓造影。它产生了诊断质量的对比柱,而不会引起任何不良反应,使其成为一种安全有效的兽用造影剂 (May 等人,1986 年)。

安全和危害

未来方向

作用机制

Target of Action

Iopamidol Impurity K, like Iopamidol, is likely to be used as a contrast agent in medical imaging . The primary targets of such agents are typically the blood vessels and other non-bony tissues that need to be visualized during radiologic examinations .

Mode of Action

Iopamidol contains iodine, a substance that absorbs X-rays . When administered, it enhances the contrast in the images, allowing for a clearer distinction between the target tissues and the surrounding areas .

Pharmacokinetics

After administration, it is primarily eliminated through the kidneys, with about 90% or more of the dose recovered in the urine within one day .

Result of Action

The primary result of the action of Iopamidol Impurity K is likely to be enhanced visualization of the target tissues during radiologic examinations . This can aid in the diagnosis and monitoring of various medical conditions.

Action Environment

The action of Iopamidol Impurity K, like other contrast agents, can be influenced by various environmental factors. These may include the patient’s hydration status, kidney function, and the specific imaging technique used

属性

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23I2N3O8/c1-7(27)15(28)22-11-2-10(16(29)20-8(3-23)4-24)13(18)12(14(11)19)17(30)21-9(5-25)6-26/h2,7-9,23-27H,3-6H2,1H3,(H,20,29)(H,21,30)(H,22,28)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWRVEFHNJBLCU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23I2N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788899-70-6 | |

| Record name | N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788899706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N3-BIS(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4-DIIODOISOPHTHALAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN3UM7MZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

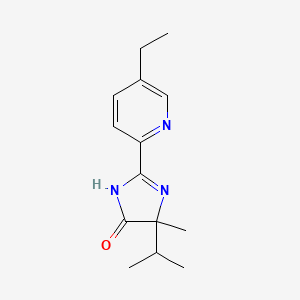

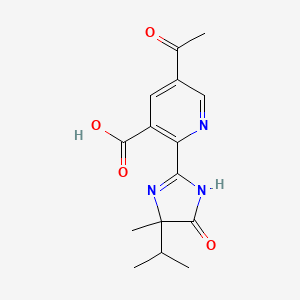

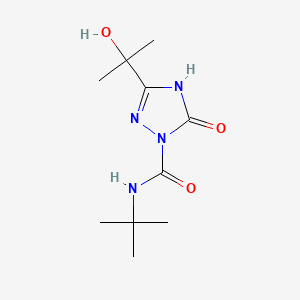

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/no-structure.png)

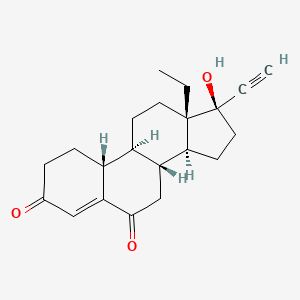

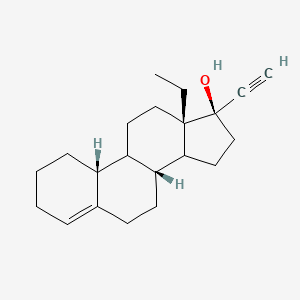

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)

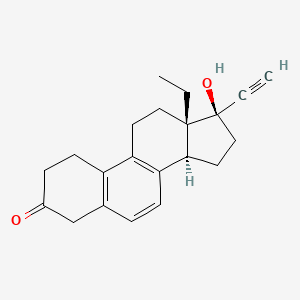

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)